molecular formula C14H18Cl2N6 B14511866 N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine CAS No. 62776-13-0

N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine

Cat. No.: B14511866
CAS No.: 62776-13-0
M. Wt: 341.2 g/mol
InChI Key: GIRQBXVQZBSJGQ-UHFFFAOYSA-N
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Description

N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine is a chemical compound characterized by the presence of two 6-chloropyridazin-3-yl groups attached to a hexane-1,6-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with 6-chloropyridazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve hexane-1,6-diamine in a suitable solvent (e.g., ethanol).
  • Add 6-chloropyridazine to the solution.
  • Heat the mixture to an appropriate temperature (e.g., 60-80°C) and stir for several hours.
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

Industrial production of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridazine groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridazin-3-yl)piperidin-4-ol
  • 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid
  • 1-(6-chloropyridazin-3-yl)piperidin-4-one

Uniqueness

N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine is unique due to its specific structure, which includes two 6-chloropyridazin-3-yl groups attached to a hexane-1,6-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62776-13-0

Molecular Formula

C14H18Cl2N6

Molecular Weight

341.2 g/mol

IUPAC Name

N,N'-bis(6-chloropyridazin-3-yl)hexane-1,6-diamine

InChI

InChI=1S/C14H18Cl2N6/c15-11-5-7-13(21-19-11)17-9-3-1-2-4-10-18-14-8-6-12(16)20-22-14/h5-8H,1-4,9-10H2,(H,17,21)(H,18,22)

InChI Key

GIRQBXVQZBSJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NCCCCCCNC2=NN=C(C=C2)Cl)Cl

Origin of Product

United States

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